molecular formula C13H12N2O4S2 B2786442 Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 955740-82-6

Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2786442
CAS RN: 955740-82-6
M. Wt: 324.37
InChI Key: FINJUXRHUVMLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antimicrobial Properties

“Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate” exhibits promising antimicrobial activity. Researchers have explored its effectiveness against various pathogens, including bacteria, fungi, and viruses. The compound’s unique structure allows it to interfere with microbial growth, making it a potential candidate for novel antibiotics or antiviral agents .

Antifungal Applications

In addition to its antimicrobial properties, this compound has demonstrated antifungal activity. It could be valuable in treating fungal infections, especially those caused by drug-resistant strains. Researchers continue to investigate its mechanism of action and potential clinical applications .

Antitumor and Cytotoxic Effects

Preclinical studies suggest that “Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate” possesses antitumor and cytotoxic properties. It may inhibit cancer cell proliferation and induce apoptosis. Further research is needed to explore its potential as an anticancer drug .

Neuroprotective Potential

The compound’s structure hints at possible neuroprotective effects. Researchers have investigated its ability to prevent neuronal damage and enhance neural resilience. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s could benefit from compounds with neuroprotective properties .

Analgesic and Anti-Inflammatory Activities

Preliminary studies indicate that “Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate” may have analgesic properties, reducing pain perception. Additionally, it exhibits anti-inflammatory effects, which could be relevant for managing inflammatory conditions .

Diuretic Potential

Interestingly, derivatives of the thiazole ring have been investigated for diuretic activity. While specific studies on this compound are limited, its structural features suggest it might influence renal function and fluid balance .

Chemical Reaction Accelerators

Thiazole derivatives, including our compound, serve as building blocks for chemical reactions. They participate in various synthetic processes, acting as accelerators or catalysts. Researchers explore their utility in organic synthesis and drug development .

Biocides and Dyes

Thiazole-based compounds find applications as biocides (agents that control pests or microorganisms) and dyes. Their chemical versatility allows for modifications that enhance their effectiveness in these roles .

properties

IUPAC Name

methyl 2-[(2-acetylsulfanylacetyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-7(16)20-6-11(17)15-13-14-9-4-3-8(12(18)19-2)5-10(9)21-13/h3-5H,6H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINJUXRHUVMLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate

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